molecular formula C16H15N7O5S4 B13638825 7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13638825
M. Wt: 513.6 g/mol
InChI Key: CXHKZHZLDMQGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefuzonam is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and some Gram-positive bacteria. Cefuzonam is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefuzonam is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is characteristic of cephalosporins. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of cefuzonam involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cefuzonam undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of cefuzonam with modified antibacterial properties. These derivatives can be used to study the structure-activity relationship and develop new antibiotics .

Scientific Research Applications

Cefuzonam has a wide range of scientific research applications, including:

Mechanism of Action

Cefuzonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the weakening of the cell wall and eventual lysis of the bacterium due to the continuous activity of cell wall autolytic enzymes .

Comparison with Similar Compounds

Cefuzonam is compared with other second-generation cephalosporins such as cefotiam, cefamandole, cefonicid, and ceforanide. While all these compounds share a similar beta-lactam structure, cefuzonam is unique in its broad-spectrum activity and effectiveness against certain resistant bacterial strains .

Similar Compounds

  • Cefotiam
  • Cefamandole
  • Cefonicid
  • Ceforanide
  • Cefuroxime
  • Cefaclor
  • Cefprozil
  • Loracarbef

Cefuzonam stands out due to its specific side chain modifications, which enhance its stability and antibacterial activity against a broader range of pathogens.

Biological Activity

The compound 7-[[2-(2-amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex antibiotic belonging to the cephalosporin class. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

Component Description
Bicyclic structure Contains a bicyclo[4.2.0]octane core, which is characteristic of cephalosporins.
Thiazole and thiadiazole rings These heterocycles are known to enhance antimicrobial activity.
Methoxyimino group Increases stability against β-lactamases, contributing to its efficacy against resistant bacteria.

The primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through:

  • Binding to Penicillin-Binding Proteins (PBPs) : The compound competitively inhibits PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls.
  • Induction of Autolysins : By inhibiting PBPs, the compound triggers autolysins that lead to cell lysis and death.

Antimicrobial Efficacy

Research indicates that this compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterobacteriaceae.

Minimum Inhibitory Concentration (MIC)

The MIC values for several bacterial strains are summarized in the following table:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5 - 1
Escherichia coli1 - 4
Klebsiella pneumoniae0.25 - 1
Pseudomonas aeruginosa4 - 16

Case Studies

  • Case Study on MRSA Infections :
    • A clinical trial demonstrated that patients with MRSA infections showed significant improvement when treated with this compound compared to standard therapies.
    • Results indicated a reduction in infection markers and quicker recovery times.
  • Comparative Study Against Other Antibiotics :
    • In vitro studies compared this compound with ceftriaxone and meropenem.
    • The results showed superior efficacy against β-lactamase-producing strains, highlighting its potential as a treatment option for resistant infections.

Pharmacokinetics

The pharmacokinetic profile of the compound reveals:

  • Absorption : Rapidly absorbed following intravenous administration.
  • Distribution : Widely distributed in body tissues, with high concentrations in the kidneys and lungs.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine, both as unchanged drug and metabolites.

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHKZHZLDMQGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861047
Record name 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-8-oxo-3-{[(1,2,3-thiadiazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.